ent-Corey PG-Lactone Diol

作用机制

ent-Corey PG-内酯二醇的作用机制涉及其作为前列腺素合成的中间体的作用。 前列腺素是具有多种生理功能的脂类化合物,包括调节炎症、血流和血栓形成 . 该化合物的独特立体化学使其能够与特定酶和受体相互作用,促进生物活性前列腺素类似物的形成 .

类似化合物:

- Corey PG-内酯二醇

- δ-Corey-内酯

- γ-Corey-内酯

比较: ent-Corey PG-内酯二醇由于其特定的立体化学而独一无二,这使其成为Corey PG-内酯二醇的对映异构体。 这种独特的构型使其能够用于合成可能无法用其他类似化合物实现的特定前列腺素类似物 . δ-Corey-内酯和γ-Corey-内酯也用于前列腺素合成,但它们的环结构和立体化学特性有所不同 .

准备方法

合成路线和反应条件: ent-Corey PG-内酯二醇的合成涉及多个步骤,从容易获得的起始原料开始。一种常见的方法包括使用手性催化剂来实现所需的立体化学。 反应条件通常涉及受控温度和使用诸如二甲基甲酰胺(DMF)、二甲基亚砜(DMSO)和乙醇等溶剂 .

工业生产方法: ent-Corey PG-内酯二醇的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和先进设备来确保最终产品的稳定性和质量。 该化合物通常以甲基乙酸酯溶液的形式制备,便于处理和应用 .

化学反应分析

反应类型: ent-Corey PG-内酯二醇经历各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛。

还原: 该化合物可以被还原形成醇或其他还原衍生物。

取代: 羟基可以用其他官能团取代,例如卤素或烷基.

常用试剂和条件:

氧化: 通常使用三氧化铬(CrO3)或高锰酸钾(KMnO4)等试剂。

还原: 使用氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)等试剂。

科学研究应用

ent-Corey PG-内酯二醇因其多功能性和手性特性而被广泛用于科学研究。它的一些应用包括:

化学: 用作合成复杂有机分子(特别是前列腺素及其类似物)的中间体.

生物学: 在脂类生物化学和环氧合酶途径的研究中发挥作用.

医学: 用于开发针对各种生物途径的药物化合物.

相似化合物的比较

- Corey PG-Lactone Diol

- δ-Corey-Lactone

- γ-Corey-Lactone

Comparison: ent-Corey PG-Lactone Diol is unique due to its specific stereochemistry, which makes it the enantiomer of Corey PG-Lactone Diol. This distinct configuration allows it to be used in the synthesis of specific prostaglandin analogs that may not be achievable with other similar compounds . The δ-Corey-Lactone and γ-Corey-Lactone are also used in prostaglandin synthesis but differ in their ring structures and stereochemical properties .

生物活性

ent-Corey PG-Lactone Diol is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an intermediate in the synthesis of prostaglandins and other biologically active molecules. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C15H24O4

- Molecular Weight : 268.36 g/mol

- CAS Number : 53110-06-8

Synthesis

The synthesis of this compound typically involves the Corey-Nicolaou method, which utilizes key lactone intermediates. The process is characterized by several steps including:

- Activation of Acid and Hydroxyl Groups : This involves transforming the acid into an ester while simultaneously activating the hydroxyl group.

- Cyclization to Anhydride : The activated compounds undergo cyclization to form an anhydride, which is then hydrolyzed to yield the desired lactone diol .

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its structural similarity to prostaglandins. Key findings regarding its biological activity include:

Prostaglandin Synthesis

- Role as a Prostaglandin Precursor : this compound serves as a precursor in the synthesis of various prostaglandins (PGs), which are critical in regulating numerous physiological processes such as inflammation and vascular function .

- Inhibition of Proinflammatory Cytokines : Studies have shown that derivatives of this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12, indicating potential anti-inflammatory properties .

Cytotoxicity Studies

Research has demonstrated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines:

- Enhanced Cytotoxicity : Dimeric and trimeric lactones synthesized from this compound showed stronger cytotoxicity compared to their monomeric counterparts, suggesting that polymerization may enhance biological activity .

- Case Study - Cancer Cell Lines : In vitro studies indicated that compounds derived from this compound were more potent than their parent acids or open esters against tested cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : Similar to prostaglandins, this compound may interact with specific receptors involved in inflammatory responses and vascular regulation, thereby modulating physiological effects .

- Regulation of Enzymatic Pathways : The compound has been implicated in the regulation of enzymatic pathways associated with leukotriene synthesis, further supporting its role in inflammatory processes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anti-inflammatory effects through inhibition of cytokine release in animal models. |

| Study 2 | Showed enhanced cytotoxicity against breast cancer cell lines when used in combination with other chemotherapeutic agents. |

| Study 3 | Investigated the role of this compound in modulating vascular responses in murine models. |

属性

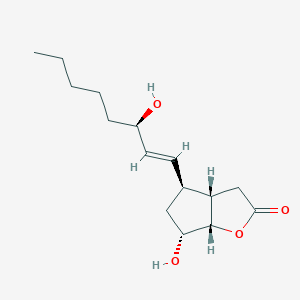

IUPAC Name |

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJOPRRQCMFHNY-KVPZUBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。